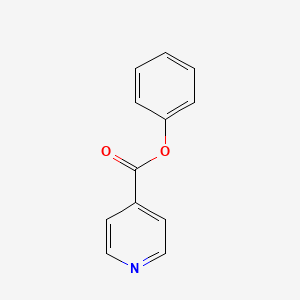

Phenyl isonicotinate

Descripción

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

phenyl pyridine-4-carboxylate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H9NO2/c14-12(10-6-8-13-9-7-10)15-11-4-2-1-3-5-11/h1-9H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RGQQGHGIUCRECH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=O)C2=CC=NC=C2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H9NO2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80341241 | |

| Record name | Phenyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

199.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94-00-8 | |

| Record name | Phenyl isonicotinate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80341241 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Phenyl Isonicotinate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Synthetic Methodologies and Reaction Pathways

Esterification Reactions for Phenyl Isonicotinate (B8489971) Synthesis

Esterification remains a fundamental approach for the formation of phenyl isonicotinate. This involves the reaction between isonicotinic acid or its activated form and phenol (B47542).

Direct acylation is a straightforward method for synthesizing this compound. This typically involves the reaction of an activated derivative of isonicotinic acid, such as isonicotinoyl chloride, with phenol or a phenoxide.

A common precursor for this reaction is isonicotinoyl chloride hydrochloride, which can be prepared by treating isonicotinic acid with thionyl chloride (SOCl₂) and a catalytic amount of dimethylformamide (DMF). mdpi.com The resulting acid chloride hydrochloride is then reacted with phenol in the presence of a base, like triethylamine, to neutralize the hydrogen chloride and facilitate the ester formation. mdpi.com This method is effective for producing various active esters of isonicotinic acid. mdpi.com

The acylation of phenolic hydroxyl groups with isonicotinoyl chloride can be catalyzed by 4-dimethylaminopyridine (B28879) (DMAP), enabling the reaction to proceed rapidly, even under aqueous conditions. nih.gov This approach has been utilized for the derivatization of phenolic steroids for analytical purposes. nih.gov Similarly, the acylation of complex phenols, such as sesquiterpene phenols, with isonicotinoyl chloride has been successfully demonstrated to yield the corresponding isonicotinate esters. researchgate.net

Table 1: Examples of Direct Acylation for Isonicotinate Ester Synthesis

| Acylating Agent | Phenolic Substrate | Catalyst/Base | Product | Reference |

|---|---|---|---|---|

| Isonicotinoyl chloride hydrochloride | N-hydroxysuccinimide | Triethylamine | Isonicotinic acid N-hydroxysuccinimidyl ester | mdpi.com |

| Isonicotinoyl chloride hydrochloride | 4-Nitrophenol | Triethylamine | Isonicotinic acid 4-nitrophenyl ester | mdpi.com |

| Isonicotinoyl chloride (INC) | Estrogens (phenolic hydroxyl) | 4-Dimethylaminopyridine (DMAP) | Phenolic-INC esters | nih.gov |

| Isonicotinoyl chloride | (S)-(+)-Curcuphenol | Not specified | (S)-(+)-Curcuphenol-1-O-isonicotinate | researchgate.net |

Coupling Agent-Mediated Synthesis (e.g., DCC, DMAP)

Coupling agents are frequently employed to facilitate the esterification between a carboxylic acid and an alcohol, particularly when direct acylation is problematic. The Steglich esterification, which utilizes N,N′-dicyclohexylcarbodiimide (DCC) as the coupling agent and 4-dimethylaminopyridine (DMAP) as a catalyst, is a mild and highly effective method for this purpose. wikipedia.org

The reaction mechanism involves the activation of the carboxylic acid (isonicotinic acid) by DCC to form a highly reactive O-acylisourea intermediate. organic-chemistry.org DMAP, acting as a nucleophilic catalyst, then reacts with this intermediate to form a reactive acyl-pyridinium species ("active ester"). This species is subsequently attacked by the alcohol (phenol) to form the desired ester, this compound, while DMAP is regenerated. organic-chemistry.org The DCC is consumed in the reaction, forming the insoluble byproduct dicyclohexylurea (DCU), which can be removed by filtration. wikipedia.orgwikipedia.org

This method is particularly advantageous as it proceeds under mild, room-temperature conditions and can be used for sensitive substrates. wikipedia.org It has been successfully applied to synthesize 4-formyl-2-methoxyphenyl (B587787) isonicotinate from isonicotinic acid and vanillin, achieving a 71% yield without the need for chromatographic purification. mdpi.com While the standard Steglich procedure is effective, it can sometimes be hampered by the formation of N-acylurea byproducts, a side reaction that is suppressed by the catalytic action of DMAP. mdpi.comwikipedia.org

Table 2: DCC/DMAP-Mediated Synthesis of an Isonicotinate Ester

| Carboxylic Acid | Phenol | Coupling Agent | Catalyst | Solvent | Yield | Reference |

|---|---|---|---|---|---|---|

| Isonicotinic acid | 4-Hydroxy-3-methoxybenzaldehyde | DCC | DMAP (10 mol%) | Dichloromethane | 71% | mdpi.com |

Catalytic Approaches in this compound Formation

Beyond coupling agents, various catalytic systems can promote the formation of this compound. These include solid acid catalysts and metal-based catalysts for transesterification or ester transfer reactions.

A solid, amorphous SiO₂-SO₃H catalyst has been shown to be effective for the esterification of various carboxylic acids with phenol, including the synthesis of phenyl nicotinate (B505614). researchgate.net This heterogeneous catalyst facilitates the reaction under both conventional heating and microwave irradiation, with higher yields often observed in the latter. The catalyst is reusable, maintaining its efficacy for several reaction cycles. researchgate.net

Transesterification is another catalytic route, where an existing ester of nicotinic acid is reacted with phenol in the presence of a catalyst. For instance, menthyl nicotinate can be synthesized via the transesterification of methyl nicotinate with menthol (B31143) using an alkaline catalyst like sodium methoxide. google.com This principle can be applied to the synthesis of this compound.

Furthermore, nickel-catalyzed ester transfer reactions have been developed. In one such system, a nickel salt combined with a specific phosphine (B1218219) ligand (dcypt) enables the transfer of a phenyl ester group from phenyl nicotinate to various aromatic bromides. thieme-connect.com This demonstrates the use of this compound itself as a catalytic component in subsequent transformations. thieme-connect.compolyu.edu.hk

Advanced Synthetic Strategies for Substituted Phenyl Isonicotinates

The synthesis of this compound derivatives with substituents on the phenyl or pyridine (B92270) ring often requires more sophisticated strategies that allow for precise control over the final structure.

An effective method for synthesizing 6-substituted phenyl nicotinate derivatives involves the use of Grignard reagents. clockss.org This strategy provides high regioselectivity for addition at the C-6 position of the pyridine ring. The process begins with the formation of a nicotinium salt, specifically phenyl N-phenyloxycarbonylnicotinium chloride, which is generated in situ from phenyl nicotinate and phenyl chloroformate. clockss.org

Table 3: Synthesis of Phenyl 6-(4-alkoxyphenyl)nicotinates

| Step | Reagents | Intermediate/Product | Yield | Reference |

|---|---|---|---|---|

| 1. Grignard Addition | 4-Alkoxyphenylmagnesium bromide + Phenyl N-phenyloxycarbonylnicotinium chloride | 1,2-Dihydronicotinate adduct | - | clockss.org |

| 2. Oxidation | 1,2-Dihydronicotinate adduct + o-Chloranil | Phenyl 6-(4-alkoxyphenyl)nicotinate | 71-79% (overall) | clockss.org |

Multi-Component Reactions for this compound Derivatives

Multi-component reactions (MCRs), where three or more reactants combine in a single step to form a product containing the essential parts of all starting materials, are powerful tools in synthetic chemistry. scielo.br While direct MCR synthesis of the core this compound structure is not commonly cited, MCRs are widely used to build complex heterocyclic structures, including pyridine derivatives.

For example, the Hantzsch pyridine synthesis is a well-known MCR that can produce dihydropyridine (B1217469) derivatives, which can then be oxidized to form the pyridine ring. researchgate.net Variations of this and other MCRs, such as the Biginelli or Ugi reactions, can be designed to incorporate functionalities that could be later converted into isonicotinate esters. scielo.brnih.gov For example, a multi-component approach for synthesizing 4-unsubstituted 5-nitro-6-phenyl-1,4-dihydropyridines has been described, which are then aromatized to the corresponding pyridines. researchgate.net Such pyridine scaffolds, if designed with appropriate functional handles (e.g., a cyano or carboxyl group at the 4-position and a phenolic precursor), could serve as intermediates for this compound derivatives.

Green Chemistry Approaches in this compound Synthesis

The principles of green chemistry, which encourage the use of methods that reduce or eliminate the use and generation of hazardous substances, are increasingly being applied to the synthesis of esters like this compound. Research has explored several avenues to make its synthesis more environmentally benign, focusing on alternative energy sources and catalytic methods to improve efficiency and reduce waste.

One notable approach is the use of microwave irradiation. researchgate.netnii.ac.jp Microwave-assisted synthesis can significantly reduce reaction times and improve yields compared to conventional heating methods. For instance, the synthesis of 2-aryl- and 2-alkylbenzothiazoles has been successfully achieved under microwave irradiation, suggesting the applicability of this technique for related syntheses. nii.ac.jp Similarly, derivatives of this compound have been synthesized using microwave-assisted methods, highlighting its potential as a green chemistry tool in this context. researchgate.net The primary benefit of microwave heating lies in its efficiency, directly heating the reaction mixture, which can lead to faster, cleaner reactions with fewer byproducts.

Catalytic methods also represent a cornerstone of green synthesis for this compound. Palladium-catalyzed reactions, such as the "ester dance reaction," have been investigated where an ester substituent on a pyridine ring translocates from one position to another. nih.govacs.orgnih.gov In this reaction, this compound (a C4-carboxylated pyridine) can be converted to phenyl nicotinate (a C3-carboxylated pyridine). nih.govacs.orgnih.gov These catalytic processes are often more atom-economical and can proceed under milder conditions than stoichiometric reactions. The use of specific palladium catalysts with phosphine ligands can facilitate the transformation of phenyl esters, which are valued for being easy to synthesize, stabilize, and handle. acs.orgnih.gov

Furthermore, continuous flow chemistry offers a green and efficient alternative for performing reactions like metalations that can be part of a synthetic route to this compound derivatives. uni-muenchen.de This technique minimizes waste and improves safety and scalability. uni-muenchen.de The development of solvent-free synthesis methods, which involve mixing, grinding, and heating solid reactants without a solvent, is another key green chemistry strategy that has been reported for various compounds and holds promise for ester synthesis. mdpi.com

Table 1: Overview of Green Chemistry Approaches in this compound Synthesis

| Approach | Description | Key Advantages | Reference |

|---|---|---|---|

| Microwave-Assisted Synthesis | Utilizes microwave energy to heat the reaction, often leading to dramatically reduced reaction times and increased yields. | Energy efficiency, faster reaction rates, cleaner reactions. | researchgate.netnii.ac.jp |

| Palladium Catalysis | Employs a palladium catalyst for reactions like the "ester dance," where the ester group migrates on the aromatic ring. | High efficiency, atom economy, catalytic nature reduces waste. | nih.govacs.orgnih.gov |

| Continuous Flow Chemistry | Reactions are performed in a continuously flowing stream rather than in a batch, allowing for better control and safety. | Minimized waste, enhanced safety, scalability. | uni-muenchen.de |

| Solvent-Free Synthesis | Reactions are conducted by grinding or heating solid reactants together without the use of a solvent. | Reduces toxic solvent use and waste. | mdpi.com |

Purification and Isolation Techniques for Research Applications

Following the synthesis of this compound and its derivatives, effective purification and isolation are critical to obtain a product of high purity for research applications. The choice of technique depends on the physical properties of the compound and the nature of the impurities present.

A widely used method for the purification of this compound and related esters is flash column chromatography over silica (B1680970) gel. core.ac.ukrsc.org This technique is highly effective for separating the desired product from unreacted starting materials, catalysts, and byproducts. The process involves passing the crude reaction mixture through a column packed with silica gel, using a solvent system (eluent) of appropriate polarity to selectively elute the components. core.ac.ukrsc.org For example, a mixture of ether and hexane (B92381) or ethyl acetate (B1210297) can be used as the eluent. core.ac.ukrsc.org

Following chromatographic separation or as a primary purification step, recrystallization can be employed. This technique relies on the difference in solubility of the product and impurities in a suitable solvent at different temperatures. The crude product is dissolved in a hot solvent and, upon cooling, the pure compound crystallizes out, leaving impurities behind in the solution. Solvents such as ethyl acetate and cyclohexane (B81311) have been used for crystallizing isonicotinate derivatives. rsc.org

Standard workup procedures are also integral to the isolation process. After the reaction is complete, the mixture is often subjected to a series of washes. This typically involves washing with water and brine (a saturated aqueous solution of sodium chloride) to remove water-soluble impurities and salts. rsc.org The organic layer containing the product is then dried using a drying agent like magnesium sulfate (B86663) (MgSO₄) to remove residual water. rsc.org Finally, the solvent is removed under reduced pressure using a rotary evaporator to yield the crude or purified product. mdpi.com The purity of the final product is often confirmed by analytical techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and melting point determination. core.ac.ukekb.eg

Table 2: Summary of Purification and Isolation Techniques

| Technique | Description | Application | Reference |

|---|---|---|---|

| Flash Column Chromatography | Separation based on polarity by passing the compound through a silica gel column with a solvent eluent. | Used to separate the target ester from unreacted reagents, catalysts, and byproducts. | core.ac.ukrsc.org |

| Recrystallization | Purification based on differential solubility of the compound and impurities in a solvent at varying temperatures. | Used to obtain highly pure crystalline solid product. | rsc.org |

| Solvent Evaporation | Removal of the solvent from the reaction or extraction mixture, typically using a rotary evaporator. | To concentrate the product and remove the volatile solvent. | mdpi.com |

| Aqueous Workup (Washing) | Washing the organic solution containing the product with water and/or brine. | To remove inorganic salts and water-soluble impurities. | rsc.org |

| Drying | Treating the organic solution with a drying agent (e.g., MgSO₄). | To remove dissolved water from the non-aqueous solution before solvent evaporation. | rsc.org |

Spectroscopic Characterization and Structural Elucidation in Research

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable technique for the structural elucidation of phenyl isonicotinate (B8489971), providing precise information about the hydrogen and carbon atoms within the molecule.

Proton NMR (¹H NMR) Analysis

In ¹H NMR analysis, the chemical environment of each proton is recorded as a distinct signal. For phenyl isonicotinate, the spectrum is typically characterized by signals in the aromatic region. The protons on the pyridine (B92270) ring (H-2', H-6' and H-3', H-5') are chemically equivalent due to symmetry and appear as two distinct doublets. The protons on the phenyl ring appear as multiplets, reflecting the different electronic environments of the ortho, meta, and para positions relative to the ester linkage.

The signals for the pyridine protons are typically found further downfield compared to the phenyl protons due to the electron-withdrawing effect of the nitrogen atom. Specifically, the protons at the C-2' and C-6' positions, being closest to the nitrogen, are the most deshielded.

Interactive Data Table: ¹H NMR Chemical Shifts for this compound

Data obtained in CDCl₃ solvent. Source: SDBS.

| Protons | Chemical Shift (δ) ppm | Multiplicity |

| H-2', H-6' (Pyridine) | 8.84 | Doublet |

| H-3', H-5' (Pyridine) | 7.93 | Doublet |

| H-2, H-3, H-4, H-5, H-6 (Phenyl) | 7.20 - 7.50 | Multiplet |

Carbon-13 NMR (¹³C NMR) Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Each unique carbon atom gives a distinct signal. For this compound, this includes the carbonyl carbon of the ester, the two distinct carbons of the pyridine ring, the four carbons of the phenyl ring (one ipso, two ortho/meta, one para), and the carbon atom to which the ester oxygen is attached.

The carbonyl carbon (C=O) is highly deshielded and appears significantly downfield, typically above 160 ppm. The carbons of the pyridine ring also appear in the downfield aromatic region, with the carbons adjacent to the nitrogen (C-2', C-6') showing different shifts from the C-3'/C-5' carbons. The ipso-carbon of the phenyl ring (C-1) is influenced by the electron-withdrawing ester group, and its signal is separated from the other phenyl carbons.

Interactive Data Table: ¹³C NMR Chemical Shifts for this compound

Data obtained in CDCl₃ solvent. Source: SDBS.

| Carbon Atom | Chemical Shift (δ) ppm |

| C=O (Carbonyl) | 163.5 |

| C-2', C-6' (Pyridine) | 151.0 |

| C-1 (Phenyl, ipso) | 150.3 |

| C-4' (Pyridine, ipso) | 135.9 |

| C-4 (Phenyl, para) | 129.7 |

| C-2, C-6 (Phenyl, ortho) | 126.6 |

| C-3', C-5' (Pyridine) | 122.9 |

| C-3, C-5 (Phenyl, meta) | 121.5 |

Infrared (IR) Spectroscopy

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations.

Vibrational Band Assignment for Functional Groups

The IR spectrum of this compound displays several characteristic absorption bands that confirm its structure. The most prominent is the strong absorption from the ester carbonyl group (C=O). Other key vibrations include the C-O stretches of the ester, and the C=C and C=N stretching vibrations within the aromatic and pyridine rings. researchgate.net

The aromatic C-H stretching vibrations are typically observed just above 3000 cm⁻¹, while the out-of-plane bending vibrations for the substituted rings appear in the fingerprint region and can give clues about the substitution pattern. researchgate.netresearchgate.net

Interactive Data Table: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group | Vibrational Mode |

| ~3070 | Aromatic C-H | Stretching |

| ~1740 | Ester C=O | Stretching |

| ~1600, ~1450 | Aromatic C=C / Pyridine C=N | Ring Stretching |

| ~1270, ~1120 | Ester C-O | Stretching |

| ~750, ~680 | Aromatic C-H | Out-of-plane Bending |

Data compiled from typical ester and pyridine compound values and specific data for related isonicotinates. researchgate.net

Hydrogen Bonding Interactions via FT-IR

Fourier-Transform Infrared (FT-IR) spectroscopy is a sensitive tool for studying intermolecular interactions, particularly hydrogen bonding. The nitrogen atom in the pyridine ring of this compound can act as a hydrogen bond acceptor. researchgate.net

In research on related pyridine-based compounds, the formation of a hydrogen bond between the pyridine nitrogen and a hydrogen bond donor (e.g., an alcohol or a carboxylic acid) is confirmed by observing distinct shifts in the FT-IR spectrum. mdpi.comrsc.orgfu-berlin.de Upon hydrogen bond formation, the vibrational frequencies of the bonds near the interaction site are perturbed. Specifically, researchers monitor the following changes:

Shift in Pyridine Ring Vibrations: The stretching frequencies of the C=N and C=C bonds within the pyridine ring (typically ~1600 cm⁻¹) are observed to shift, indicating a change in the electronic distribution within the ring upon coordination with the hydrogen bond donor. fu-berlin.de

Shift in Donor Group Vibrations: If the donor is a carboxylic acid, the very broad O-H stretch of the acid dimer is replaced by new bands, and the C=O stretching frequency of the acid is also shifted. rsc.org

By monitoring these spectral changes, FT-IR allows for the confirmation and characterization of hydrogen bonding interactions involving this compound in supramolecular assemblies. mdpi.com

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy measures the absorption of ultraviolet and visible light by a molecule, providing insights into its electronic structure. The absorption of this energy promotes electrons from a ground electronic state to a higher energy excited state. For organic molecules like this compound, the most significant transitions involve π electrons in conjugated systems and non-bonding (n) electrons associated with heteroatoms. utoronto.ca

The structure of this compound contains multiple chromophores—the parts of the molecule responsible for absorbing light—including the phenyl ring, the pyridine ring, and the carbonyl group (C=O). uomustansiriyah.edu.iq The conjugation between these groups dictates the molecule's UV-Vis absorption profile. Two primary types of electronic transitions are expected for this compound:

π → π* Transitions: These high-intensity absorptions occur when an electron from a π bonding orbital is excited to a π* antibonding orbital. In this compound, the extended conjugation across the pyridine ring, carbonyl group, and phenyl ring lowers the energy gap between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). utoronto.ca This results in absorption at longer wavelengths (a bathochromic shift) compared to non-conjugated systems. utoronto.ca These transitions are typically observed in the near-UV region.

n → π* Transitions: This type of transition involves the excitation of a non-bonding electron (from the oxygen of the carbonyl group or the nitrogen of the pyridine ring) to a π* antibonding orbital. masterorganicchemistry.com These transitions are characteristically of much lower intensity than π → π* transitions and occur at longer wavelengths, often appearing as a shoulder on the main absorption band or as a distinct band in the 270-300 nm region for carbonyl compounds. masterorganicchemistry.com

The absorption spectrum of this compound is therefore expected to show strong π → π* transitions and weaker, longer-wavelength n → π* transitions, characteristic of its aromatic and carbonyl functionalities.

| Transition Type | Associated Orbitals | Expected Wavelength Region | Relative Intensity | Involved Structural Features |

|---|---|---|---|---|

| π → π | π (bonding) → π (antibonding) | ~200-280 nm | High (Strong) | Conjugated system of pyridine and phenyl rings |

| n → π | n (non-bonding) → π (antibonding) | ~270-300 nm | Low (Weak) | Carbonyl group (C=O), Pyridine nitrogen |

The polarity of the solvent in which the spectrum is measured can significantly influence the absorption maxima (λmax) by differentially solvating the ground and excited states of the molecule. rsustnjogat.org This phenomenon, known as solvatochromism, can manifest as either a bathochromic (red) shift to longer wavelengths or a hypsochromic (blue) shift to shorter wavelengths. uomustansiriyah.edu.iq

π → π* Transitions: The excited state for a π → π* transition is generally more polar than the ground state. Therefore, increasing the solvent polarity will stabilize the excited state more than the ground state, decreasing the energy gap for the transition. This typically results in a bathochromic (red) shift. rsustnjogat.org

n → π* Transitions: In an n → π* transition, the ground state is more polar due to the lone pairs of electrons. Protic solvents (e.g., ethanol, water) can form hydrogen bonds with these non-bonding electrons, stabilizing the ground state more significantly than the excited state. rsustnjogat.org This increases the transition energy and leads to a hypsochromic (blue) shift.

Therefore, when analyzing this compound, one would expect the λmax of the π → π* band to shift to longer wavelengths in more polar solvents, while the n → π* band would likely shift to shorter wavelengths, especially in hydrogen-bond-donating solvents. rsustnjogat.orgbiointerfaceresearch.com

| Solvent | Relative Polarity | Effect on π → π* Transition | Effect on n → π* Transition |

|---|---|---|---|

| Cyclohexane (B81311) | Low | Reference λmax | Reference λmax |

| Chloroform | Medium | Slight Bathochromic Shift (Red Shift) | Slight Hypsochromic Shift (Blue Shift) |

| Ethanol | High (Protic) | Bathochromic Shift (Red Shift) | Significant Hypsochromic Shift (Blue Shift) |

Electronic Transitions and Absorption Maxima

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry is a powerful analytical technique used to measure the mass-to-charge ratio (m/z) of ions, allowing for the determination of a compound's molecular weight with high precision and the elucidation of its structure through analysis of fragmentation patterns. whitman.edulcms.cz

For this compound (C₁₂H₉NO₂), the nominal molecular weight is 199 g/mol . In a typical electron ionization (EI) mass spectrum, a peak corresponding to the intact molecular ion (M⁺•) would be observed at m/z 199. The high-energy ionization process also causes the molecular ion to break apart into smaller, characteristic fragment ions. uni-saarland.de The fragmentation of this compound is predictable, with cleavage typically occurring at the ester linkage, which is the weakest point in the molecule.

The most prominent fragmentation pathways would include:

Alpha-cleavage at the ester bond, leading to the formation of a highly stable isonicotinoyl cation.

Subsequent loss of a neutral carbon monoxide (CO) molecule from this cation.

| m/z Value | Proposed Fragment Ion | Structure of Fragment | Neutral Loss |

|---|---|---|---|

| 199 | Molecular Ion [M]⁺• | [C₁₂H₉NO₂]⁺• | - |

| 106 | Isonicotinoyl cation | [C₆H₄NO]⁺ | •OC₆H₅ (Phenoxy radical) |

| 78 | Pyridyl cation | [C₅H₄N]⁺ | CO from m/z 106 |

| 93 | Phenoxy cation | [C₆H₅O]⁺ | •COC₅H₄N (Isonicotinoyl radical) |

X-ray Diffraction Studies for Solid-State Structures

X-ray diffraction (XRD) is the most definitive technique for determining the precise three-dimensional arrangement of atoms within a crystalline solid. americanpharmaceuticalreview.com Single-crystal X-ray diffraction (SCXRD) analysis of a suitable crystal of this compound would provide a wealth of structural information, including exact bond lengths, bond angles, and torsional angles, confirming the molecule's connectivity and conformation. researchgate.net

This analysis would reveal:

The planarity of the phenyl and pyridine rings.

The conformation around the ester linkage (C-O-C), which dictates the relative orientation of the two aromatic rings.

While a specific crystal structure for this compound is not detailed here, the data obtained from an SCXRD experiment is typically presented in a standardized format.

| Parameter | Description | Example Information for a Similar Molecule researchgate.net |

|---|---|---|

| Chemical Formula | Elemental composition of the molecule | C₁₁H₉N₃O |

| Formula Weight | Mass of the chemical formula unit | 199.21 g/mol |

| Crystal System | One of seven crystal systems (e.g., Monoclinic, Orthorhombic) | Monoclinic |

| Space Group | Describes the symmetry of the unit cell | P2₁/c |

| Unit Cell Dimensions | Lengths (a, b, c) and angles (α, β, γ) of the unit cell | a = 7.89 Å, b = 11.65 Å, c = 11.06 Å, β = 105.21° |

| Volume (V) | Volume of the unit cell | 982.74 ų |

| Z | Number of molecules per unit cell | 4 |

| Density (Calculated) | Calculated density of the crystal | 1.346 g/cm³ |

Computational Chemistry and Theoretical Investigations

Density Functional Theory (DFT) Calculations

Density Functional Theory (DFT) is a cornerstone of modern computational chemistry, widely employed to investigate the properties of phenyl isonicotinate (B8489971). These calculations offer a balance between accuracy and computational cost, making them suitable for a detailed analysis of the molecule's behavior. rsc.orgjacsdirectory.com

Geometry optimization is a fundamental computational step to determine the most stable three-dimensional structure of a molecule, corresponding to its lowest energy state on the potential energy surface. stackexchange.com For phenyl isonicotinate and its derivatives, this process is typically carried out using DFT methods, such as B3LYP, combined with basis sets like 6-31G(d,p) or 6-311+G*. rsc.orgresearchgate.net The optimization process systematically adjusts the positions of the atoms until a minimum energy conformation is found. stackexchange.com The resulting optimized geometry provides crucial data on bond lengths, bond angles, and dihedral angles. jacsdirectory.comresearchgate.net

Conformational analysis explores the different spatial arrangements (conformers) of a molecule and their relative energies. For a molecule like this compound, rotation around the ester linkage (the C-O bond between the phenyl and carboxyl groups) and the bond connecting the pyridine (B92270) ring to the carboxyl group can lead to different conformers. researchgate.net Theoretical studies on related nicotinate (B505614) derivatives have shown that different orientations of the pyridine nitrogen and the carboxylate group can result in distinct conformers, such as syn and anti forms. patrinum.ch Computational methods can identify the most stable conformers and the energy barriers between them, which is essential for understanding the molecule's flexibility and how it might interact with biological targets. researchgate.netnih.gov

| Method | Basis Set | Application | Reference |

|---|---|---|---|

| DFT/B3LYP | 6-31G(d,p) | Geometry optimization and frequency calculations for nicotinate derivatives. | rsc.org |

| DFT/B3LYP | 6-311+G* | Optimization of geometries for isonicotinate derivatives. | researchgate.net |

| DFT/M06 | 6-311G(d,p) | Elucidation of electronic properties in chromophores containing isonicotinate-like structures. | researchgate.net |

The electronic properties of this compound are primarily understood through the analysis of its frontier molecular orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). irjweb.com The HOMO, acting as an electron donor, and the LUMO, acting as an electron acceptor, are key to understanding chemical reactivity. physchemres.orgdergipark.org.tr

The energy of the HOMO is related to the molecule's ionization potential, while the LUMO energy is related to its electron affinity. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for assessing a molecule's kinetic stability, chemical reactivity, and polarizability. jacsdirectory.comirjweb.com A large HOMO-LUMO gap implies high stability and low reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. researchgate.net Conversely, a small gap suggests the molecule is more reactive and can be more easily polarized. dergipark.org.tr In derivatives of this compound, the distribution of HOMO and LUMO orbitals often localizes around the aromatic rings and the conjugated system, indicating these are the primary sites for electronic transitions. physchemres.orgresearchgate.net

| Parameter | Value (eV) | Significance | Reference |

|---|---|---|---|

| EHOMO | -5.32 | Energy of the highest occupied molecular orbital; relates to electron-donating ability. | researchgate.net |

| ELUMO | -3.11 | Energy of the lowest unoccupied molecular orbital; relates to electron-accepting ability. | researchgate.net |

| HOMO-LUMO Gap (ΔE) | 2.21 | Indicates chemical reactivity and stability; a smaller gap suggests higher reactivity. | researchgate.net |

Theoretical vibrational analysis is performed on the optimized geometry of this compound to predict its infrared (IR) spectrum. By calculating the harmonic vibrational frequencies using DFT, a theoretical spectrum can be generated. These calculations help in the assignment of vibrational modes observed in experimental FT-IR spectra. derpharmachemica.com For instance, characteristic stretching frequencies for C=O, C-O, and aromatic C-H bonds can be precisely assigned. mdpi.com Comparing the computed frequencies with experimental data serves to validate the accuracy of the optimized molecular structure. researchgate.net Typically, calculated frequencies are slightly higher than experimental ones due to the harmonic approximation, and thus are often scaled by a factor to improve agreement. mdpi.com

Time-Dependent Density Functional Theory (TD-DFT) is the method of choice for simulating the electronic absorption spectra (UV-Vis) of molecules like this compound. researchgate.net This method calculates the vertical excitation energies from the ground state to various excited states, along with the corresponding oscillator strengths, which relate to the intensity of the absorption bands. researchgate.net

The simulated spectrum helps to interpret experimental UV-Vis data by assigning specific electronic transitions, such as π → π* and n → π, to the observed absorption bands. For example, in isonicotinate derivatives, intense absorptions in the UV region are often attributed to π → π transitions within the aromatic pyridine and phenyl rings. researchgate.net The agreement between the computed absorption wavelengths and the experimental spectrum further confirms the validity of the computational model. researchgate.netresearchgate.net

Vibrational Frequency Calculations and IR Spectral Prediction

Molecular Dynamics (MD) Simulations in this compound Research

Molecular Dynamics (MD) simulations provide insights into the dynamic behavior of molecules over time. While less common than DFT for small molecules alone, MD is valuable for studying this compound derivatives in complex environments, such as in solution or interacting with larger biological systems. For instance, MD simulations have been used to study porphyrin compounds incorporating an isonicotinic acid moiety, demonstrating their potential as semiconductor materials by analyzing their stable conformations and interactions. researchgate.net These simulations can also predict how different functional groups, such as the phenyl group in this compound, orient themselves in a given environment, which can be crucial for understanding structure-function relationships. vulcanchem.com

Structure-Activity Relationship (SAR) Studies via Computational Methods

Structure-Activity Relationship (SAR) studies aim to connect the chemical structure of a compound to its biological activity. oncodesign-services.com Computational SAR, often in the form of Quantitative Structure-Activity Relationship (QSAR) models, is a powerful tool in drug discovery and materials science. uni-bonn.de For derivatives of this compound, QSAR studies can be used to build mathematical models that predict biological activity based on calculated physicochemical and structural descriptors. researchgate.netnih.gov

These models use a set of known active and inactive compounds to identify key molecular properties—such as steric, electronic, and transport properties—that are critical for the desired effect. oncodesign-services.comnih.gov For example, a QSAR study on isonicotinic acid hydrazide derivatives identified descriptors that correlate with their antimicrobial activity. researchgate.net Similarly, SAR studies on nicotinate esters have explored how different substituents influence vasodilatory or hypolipidemic activity. science24.comresearchgate.net By understanding which structural features of the this compound scaffold are most important, researchers can rationally design new, more potent, and selective compounds. tandfonline.commdpi.com

Computational Studies on Reaction Mechanisms

Theoretical and computational chemistry have become indispensable tools for elucidating the complex reaction mechanisms involving isonicotinate esters. Density Functional Theory (DFT) and other high-level calculations provide detailed insights into transition states, intermediates, and reaction pathways that are often difficult to probe experimentally. These studies have been particularly focused on nucleophilic substitution reactions and novel catalytic cycloadditions.

Aminolysis of Isonicotinate Derivatives

The mechanism of aminolysis for isonicotinate esters has been a subject of kinetic and computational investigation, particularly for activated esters like 4-nitrothis compound. Computational studies, often run in parallel with kinetic experiments, help to distinguish between different possible mechanisms, such as a concerted pathway versus a stepwise pathway involving a tetrahedral intermediate.

Recent computational studies have raised questions about the stability and existence of the zwitterionic tetrahedral intermediate (T±) in the gas phase or in aprotic solvents like acetonitrile (B52724) (MeCN). koreascience.kr For instance, some theoretical calculations failed to identify a stable T± for the reaction of methyl formate (B1220265) with ammonia (B1221849) in the gas phase. koreascience.kr It has been suggested that for such intermediates to be stable in reactions like the aminolysis of phenyl acetate (B1210297) with ammonia, the presence of several water molecules is required for stabilization through hydrogen bonding.

A kinetic study on the aminolysis of 4-nitrothis compound with cyclic secondary amines in MeCN showed that the reaction mechanism depends on the basicity of the amine. koreascience.kr For weakly basic amines, the reaction proceeds through a stepwise mechanism involving a tetrahedral intermediate, whereas for strongly basic amines, a concerted mechanism is likely favored. koreascience.kr

Isonicotinate-Enabled Cycloaddition Reactions

Computational studies have been crucial in understanding the mechanism of novel cycloaddition reactions where isonicotinates play a role as directing or activating groups. One such example is the [3+2] cycloaddition of cyclopropyl (B3062369) ketones and alkenes, which can be catalyzed by a tetraalkoxydiboron(4)/isonicotinate system. researchgate.net

DFT calculations (at the M06-2X/6-311G** level) were performed to elucidate the full catalytic cycle of this radical relay catalysis. researchgate.net The proposed mechanism, supported by these computations, involves the following key steps:

Generation of a Pyridine-Stabilized Boronyl Radical: The process begins with the homolytic cleavage of the B-B bond in the tetraalkoxydiboron(4) compound. This is facilitated by the coordination of an isonicotinate, such as 3-pentyl isonicotinate, which acts as a co-catalyst to form a stabilized pyridine-boryl radical complex. researchgate.net

Radical Relay and Cycloaddition: This stabilized radical species then participates in the cycloaddition, activating the ketone and facilitating the ring-opening of the cyclopropane (B1198618) and subsequent addition to the alkene. researchgate.net

The computational results were in agreement with experimental observations, supporting the proposed radical-based mechanism over alternative pathways. researchgate.net This work highlights how computational chemistry can guide the development of new, metal-free catalytic reactions.

Advanced Research Applications and Potentials

Medicinal Chemistry and Drug Discovery Applications

In the quest for new medicines, the phenyl isonicotinate (B8489971) scaffold is a subject of intensive study. Its chemical properties make it a versatile starting point for synthesizing a wide range of molecules with potential therapeutic value.

In drug discovery, a "lead compound" is a chemical that has pharmacological or biological activity likely to be therapeutically useful but may still have suboptimal structure and properties. hama-univ.edu.sy The goal is to modify the lead compound to create a more potent and safer drug. Isonicotinates, including phenyl isonicotinate and its derivatives, are considered valuable lead compounds because their structure can be systematically modified to enhance interactions with biological targets. ontosight.aismolecule.com The isonicotinoyl motif is a key feature in several existing drugs and is recognized for its favorable biological activity. nih.govresearchgate.net The process of drug discovery often involves screening large libraries of compounds, and isonicotinates are frequently included in these screenings to identify new starting points for drug development programs. ontosight.ai

Enzyme inhibition is a critical mechanism for many therapeutic drugs, as it can control or halt disease processes by blocking the activity of specific enzymes. numberanalytics.com Derivatives of isonicotinic acid are being investigated as inhibitors for a range of enzymes implicated in various diseases. researchgate.net For instance, research has shown that compounds containing the isonicotinoyl core can inhibit enzymes such as myeloperoxidase (MPO) and cyclooxygenase-2 (COX-2), which are involved in inflammation. researchgate.net

In one area of research, novel pyrazole (B372694) derivatives featuring an isonicotinoyl group were synthesized and evaluated as inhibitors of Aurora-A kinase, an enzyme that is a key target in cancer therapy. d-nb.info One of the most effective compounds from this series, P-6 , demonstrated potent inhibition of the Aurora-A kinase enzyme. d-nb.info Similarly, phenyl esters have been identified as highly potent inhibitors of Caseinolytic protease P (ClpP), a central bacterial enzyme, highlighting the potential of this chemical class in developing new antibacterial agents. nih.gov

Table 1: Enzyme Inhibition by Isonicotinate Derivatives

| Compound | Target Enzyme | Inhibitory Concentration (IC₅₀) | Reference |

|---|---|---|---|

| P-6 (A pyrazole-isonicotinoyl derivative) | Aurora-A kinase | 0.11 ± 0.03 µM | d-nb.info |

| Compound 5 (An isonicotinate of meta-aminophenol) | Reactive Oxygen Species (ROS) Production | 1.42 ± 0.1 µg/mL | nih.gov |

| Ibuprofen (B1674241) (Standard Drug) | Reactive Oxygen Species (ROS) Production | 11.2 ± 1.9 µg/mL | nih.gov |

The way a compound interacts with proteins in the body is fundamental to its therapeutic effect. smolecule.com The binding of a drug to its target protein is often what triggers a biological response. The phenyl group in this compound can enhance its lipophilicity, which may improve its ability to cross cell membranes and interact with internal cellular targets.

Protein binding also affects how a drug is distributed and metabolized. Studies on how bioreversible derivatives of phenol (B47542) interact with human serum albumin (HSA) show that extensive protein binding can help prevent the drug from being broken down too quickly by the liver, potentially improving its effectiveness. mdpi.com While direct data on this compound is limited, a study on the related compound phenyl nicotinate (B505614) found its serum protein binding to be 82.1%. nih.gov This indicates that esters of pyridinecarboxylic acids can interact significantly with serum proteins. nih.gov Molecular docking studies, a computational method to predict the binding of a molecule to a target, are often used to understand these interactions and guide the design of more effective compounds. nih.govd-nb.info

Table 2: Serum Protein Binding of Nicotinate Esters

| Compound | Serum Protein Binding (%) | Reference |

|---|---|---|

| Phenyl nicotinate | 82.1% | nih.gov |

| Butyl nicotinate | 85.5% | nih.gov |

| Benzyl nicotinate | 91.6% | nih.gov |

| Hexyl nicotinate | 98.5% | nih.gov |

| Octyl nicotinate | 98.8% | nih.gov |

Researchers are actively designing and synthesizing isonicotinate derivatives to find new anticancer agents. d-nb.infotandfonline.com The strategy often involves attaching the isonicotinate group to other chemical structures known to have anticancer properties, creating hybrid molecules with potentially enhanced activity. d-nb.info

A series of 1,2,3-triazole-isonicotinate derivatives were synthesized and tested against several cancer cell lines. tandfonline.com These compounds showed significant cytotoxicity against colon (HCT-116) and breast (MCF-7) cancer cells. tandfonline.com Compound 13 from this series was particularly potent against breast cancer cells and was found to inhibit the epidermal growth factor receptor (EGFR), a key target in cancer treatment. tandfonline.com In a separate study, pyrazole derivatives containing an isonicotinoyl moiety were designed as inhibitors of Aurora-A kinase, a protein involved in cell division. d-nb.info Compound P-6 from this study showed potent cytotoxicity against both HCT 116 and MCF-7 cancer cell lines, with activity comparable to the standard reference compound, VX-680. d-nb.info

Table 3: Anticancer Activity of Isonicotinate Derivatives (IC₅₀)

| Compound | Cancer Cell Line | Activity (IC₅₀ in µM) | Reference |

|---|---|---|---|

| P-6 (A pyrazole-isonicotinoyl derivative) | HCT 116 (Colon) | 0.37 ± 0.15 µM | d-nb.info |

| MCF-7 (Breast) | 0.44 ± 0.06 µM | ||

| VX-680 (Standard) | HCT 116 (Colon) | 0.32 ± 0.05 µM | d-nb.info |

| MCF-7 (Breast) | 0.40 ± 0.03 µM |

Neuroprotection refers to strategies that preserve neuronal structure and function, which is a key goal in treating neurodegenerative diseases like stroke. csic.esmdpi.com Research has indicated that nicotinate derivatives are being investigated for their neuroprotective properties. While direct studies on this compound are emerging, related compounds have shown promise. For example, α-phenyl-N-tert-butylnitrone (PBN) and its derivatives have demonstrated antioxidant and neuroprotective effects in models of stroke. csic.esmdpi.com These compounds work by scavenging highly toxic reactive oxygen species that contribute to neuronal damage. mdpi.com Phenolic compounds, a class to which the phenyl group belongs, are known to regulate signaling pathways related to cell death and survival, further suggesting the potential of this compound-based structures in neuroprotection research. mdpi.com

Inflammation is a biological response involved in many chronic diseases. nih.gov Isonicotinic acid derivatives have shown significant potential as anti-inflammatory agents. nih.govjst.go.jp In a search for new anti-inflammatory compounds, researchers synthesized novel molecules with an isonicotinoyl motif and found they were potent inhibitors of reactive oxygen species (ROS), which are key signaling molecules in the inflammatory process. nih.govresearchgate.net

One compound, an isonicotinate of meta-aminophenol (Compound 5 ), exhibited an exceptionally low IC₅₀ value, indicating it was eight times more potent than the standard anti-inflammatory drug ibuprofen in the tested assay. nih.gov Other research on nicotinic acid derivatives showed that they could produce significant anti-inflammatory effects, which were linked to the suppression of key inflammatory cytokines such as tumor necrosis factor (TNF)-α and interleukin (IL)-6. jst.go.jp

Table 4: In Vitro Anti-inflammatory Activity of Isonicotinates (ROS Inhibition)

| Compound | IC₅₀ (µg/mL) | % Inhibition (at 25 µg/mL) | Reference |

|---|---|---|---|

| Compound 5 (Isonicotinate of meta-aminophenol) | 1.42 ± 0.1 | 95.9% | nih.gov |

| Compound 6 | 8.6 ± 0.5 | 93.1% | nih.gov |

| Compound 8a | 19.6 ± 3.4 | 93.0% | nih.gov |

| Compound 8b | 3.7 ± 1.7 | 87.4% | nih.gov |

| Ibuprofen (Standard Drug) | 11.2 ± 1.9 | 72.2% | nih.gov |

Antimicrobial and Antifungal Activity Studies

Derivatives of this compound have demonstrated notable potential as antimicrobial and antifungal agents. Research has shown that the incorporation of the this compound moiety into larger molecular scaffolds can confer significant biological activity against various pathogens.

One study focused on a meso-tetraarylporphyrin derivative containing a this compound moiety. ontosight.ai This compound exhibited encouraging antifungal activity against three yeast strains: Candida albicans, Candida glabrata, and Candida tropicalis. ontosight.aibeilstein-journals.org The presence of the this compound group was suggested to be a contributing factor to the observed antifungal properties. ontosight.aibeilstein-journals.org The minimum inhibitory concentration (MIC) and minimum fungicidal concentration (MFC) were determined, showing greater sensitivity for C. albicans and C. tropicalis compared to C. glabrata. beilstein-journals.org

Table 1: Antifungal Activity of a this compound-Derived Porphyrin

| Fungal Strain | MIC (mg/L) | MFC (mg/L) |

| Candida albicans | 1.25 | 2.5 |

| Candida glabrata | 5 | >5 |

| Candida tropicalis | 1.25 | 2.5 |

Data sourced from a study on a meso-tetraarylporphyrin containing a this compound moiety. beilstein-journals.org

Furthermore, other studies have investigated isonicotinic acid hydrazide derivatives, which are structurally related to this compound. These compounds have shown marked antimicrobial potential against both bacterial and fungal strains. ontosight.ai For instance, certain isonicotinic acid-1-(substituted phenyl)-ethylidene/cycloheptylidene hydrazide derivatives were found to be active against Aspergillus niger, with some exhibiting higher activity than the parent drug, isonicotinic acid hydrazide. ontosight.ai Similarly, N-(2-(4-substituted Phenyl)-4-oxothiazolidin-3-yl)isonicotinamide derivatives have demonstrated good antibacterial activity against Staphylococcus aureus and Escherichia coli. researchgate.net The antimicrobial potential of phenyl isothiocyanate, a related compound, has also been assessed, showing a minimum inhibitory concentration of 1000 µg/mL against both E. coli and S. aureus. nih.govuit.no

Materials Science Research

The unique molecular architecture of this compound makes it a valuable building block in materials science, particularly in the construction of supramolecular structures and the development of liquid crystalline systems and optoelectronic materials.

Building Blocks for Supramolecular Structures

This compound derivatives have been effectively utilized as building blocks for creating complex supramolecular structures, primarily through hydrogen-bonding interactions. nih.govrsc.org Researchers have synthesized new series of chair- and V-shaped supramolecular liquid crystalline complexes by combining 4-(4-(hexyloxy)phenylazo)methyl)phenyl nicotinate with various 4-alkoxybenzoic acids. frontiersin.org These studies demonstrate that the phenyl nicotinate moiety can act as a proton acceptor, forming stable hydrogen-bonded complexes. nih.gov The geometry and stability of these supramolecular assemblies can be influenced by factors such as the length of the alkoxy chains and the nature of the mesogenic core. rsc.orgfrontiersin.org The formation of these ordered structures is of interest for the development of functional molecular materials. rsc.org

Liquid Crystalline Systems and Mesophase Behavior

The rigid, rod-like structure of certain this compound derivatives makes them suitable candidates for the formation of liquid crystalline phases. These materials exhibit properties intermediate between those of conventional liquids and solid crystals, which is of significant interest for display technologies and other applications.

Studies have shown that derivatives such as 4-(4-(hexyloxyphenylimino)methyl)phenyl nicotinate can exhibit enantiotropic nematic phases. nih.gov The formation of supramolecular complexes through hydrogen bonding can further influence the mesomorphic behavior, leading to the induction of smectic A phases in addition to nematic phases. The thermal stability and the temperature range of these mesophases are dependent on the molecular structure of the interacting components. rsc.org For example, in one study, a supramolecular complex based on a nicotinate Schiff base and isophthalic acid exhibited both smectic A and nematic mesophases, with the smectic A phase being induced by the hydrogen bonding.

Table 2: Mesomorphic Properties of a Phenyl Nicotinate Derivative and its Supramolecular Complexes

| Compound/Complex | Transition | Temperature (°C) |

| 4-(4-(hexyloxyphenylimino)methyl)phenyl nicotinate (I6) | Melting | 130.2 |

| Nematic to Isotropic | 184.1 | |

| Complex I6/A (with Isophthalic Acid) | Melting | 126.9 |

| Smectic A to Nematic | 170.6 | |

| Nematic to Isotropic | 186.9 | |

| Complex I6/B (with Terephthalic Acid) | Melting | 128.5 |

| Nematic to Isotropic | 181.2 |

Data adapted from a study on H-bonded liquid crystalline complexes based on an iminophenyl nicotinate derivative.

Application in Optoelectronic Devices and Polarizing Films

The optical properties of this compound derivatives have led to their investigation for use in optoelectronic devices and polarizing films. Dichroic dyes based on this compound have been synthesized and incorporated into polyvinyl alcohol (PVA) films to create polarizers. nih.govnih.gov For example, 2-methoxy-4-((1E)-((4-(phenyldiazenyl)phenyl)imino)methyl)this compound and its isomer have been studied for their potential in optoelectronic applications. nih.govnih.gov These polarizing films exhibit high polarization efficiency in the UV/Vis regions of the spectrum. nih.gov

In the broader context of optoelectronics, porphyrin compounds containing an isonicotinic acid moiety have been synthesized and their spectroscopic properties investigated. mdpi.com These materials are considered potential semiconductor materials, suggesting that this compound derivatives could play a role in the development of new-generation optoelectronic devices. mdpi.com The tunability of the electronic properties of such molecules through chemical modification makes them attractive for applications in organic light-emitting diodes (OLEDs) and solar cells.

Chemical Biology Applications

Probes for Biological Pathways

While direct studies on this compound as a standalone chemical probe for elucidating biological pathways are not extensively documented, its structural motifs are present in more complex molecules designed for such purposes. Chemical probes are small molecules used to study and manipulate biological systems, and the development of such tools is a key area of chemical biology.

Derivatives containing phenyl and pyridine (B92270) rings, the core components of this compound, have been incorporated into probes for various biological applications. For instance, phenyldiazenyl benzothiazole (B30560) derivatives have been synthesized and evaluated as imaging probes for neurofibrillary tangles in Alzheimer's disease research. rsc.org Although not a direct application of this compound, this highlights the utility of its constituent aromatic systems in designing molecules that can interact with biological targets.

Furthermore, the isonicotinoyl group is found in compounds that have been investigated for their therapeutic potential, such as antitubercular agents. ontosight.ai The study of how these molecules interact with their biological targets can provide insights into specific pathways. The general principle of using small molecules to perturb biological processes is central to chemical biology, and the structural components of this compound make it a relevant scaffold for the design of future chemical probes.

Structure-Property Relationship Investigations

The systematic modification of the this compound structure has been a fruitful strategy for investigating how molecular architecture dictates macroscopic properties. This research is pivotal for the rational design of new functional materials.

One significant area of this research is in the field of liquid crystals. Scientists have synthesized homologous series of phenyl nicotinate derivatives, which are positional isomers of this compound, to study how changes in molecular structure affect liquid crystalline behavior. In one study, a series of phenyl 6-(4-alkoxyphenyl)nicotinates were prepared where the length of the terminal alkoxy chain was varied. scirp.org It was observed that the type of liquid crystal phase and the transition temperatures were directly dependent on the length of this chain. For the compounds synthesized (with alkoxy chains from n=3 to n=7), only the smectic A phase was observed. scirp.org The strong lateral dipole moment from the nicotinate group was found to enhance intermolecular interactions, favoring the formation of the smectic A phase over other types. scirp.org

| Compound (n) | Heating Transition (°C) | Cooling Transition (°C) |

|---|---|---|

| 3 | Cr → I: 147.1 | I → SA: 142.1, SA → Cr: 97.5 |

| 4 | Cr → I: 153.2 | I → SA: 147.2, SA → Cr: 114.7 |

| 5 | Cr → SA: 140.3, SA → I: 148.8 | I → SA: 146.9, SA → Cr: 102.4 |

| 6 | Cr → SA: 133.5, SA → I: 150.3 | I → SA: 148.9, SA → Cr: 118.9 |

| 7 | Cr → SA: 135.4, SA → I: 149.2 | I → SA: 147.8, SA → Cr: 121.7 |

Another prominent application is in the design of coordination polymers, particularly spin-crossover (SCO) materials. These materials can switch between two different electronic spin states when subjected to external stimuli like temperature or light. This compound can act as a ligand, coordinating to a metal center (like Iron(II)) to form a larger network. Research on a series of two-dimensional Hofmann-like coordination polymers, including one with this compound as a ligand, demonstrated a clear structure-property relationship. researchgate.net The bulkiness of the ligand substituent was found to directly influence the interlayer spacing within the crystal structure and, consequently, the critical temperature (Tc) at which the spin transition occurs. researchgate.net

| Ligand (L) | Critical Temperature (Tc) in Kelvin |

|---|---|

| 3-cyano-4-methylpyridine | 182 K |

| allyl isonicotinate | 221 K |

| This compound | 227 K |

| benzyl nicotinate | 236 K (Tc1), 215 K (Tc2) |

Environmental and Green Chemistry Research

In line with the growing global emphasis on sustainability, research is being directed towards understanding the environmental impact of chemical compounds and developing greener manufacturing processes.

Bioremediation Potential of Phenyl Isonicotinates

Direct research specifically on the bioremediation of this compound is not extensively documented in publicly available literature. However, the potential for its biodegradation can be inferred from studies on its constituent chemical classes: pyridine derivatives and phenyl esters.

Microbial degradation of pyridine and its derivatives is known to occur, predominantly under aerobic conditions. researchgate.nettandfonline.comtandfonline.com The biodegradability of these compounds is dependent on the type and position of the substituents on the pyridine ring. tandfonline.com Studies have shown that various bacteria can utilize pyridine compounds, suggesting that the isonicotinate portion of the molecule could be susceptible to microbial action. asm.org

The ester linkage in this compound is another potential site for biological cleavage. Research on other diaryl esters, such as phenylbenzoate, has shown that the initial step in biodegradation is the hydrolysis of the ester bond by an esterase enzyme. nih.gov This cleavage yields the constituent alcohol (phenol) and carboxylic acid (benzoate), which are then individually catabolized through established metabolic pathways. nih.gov Based on this model, it is plausible that this compound could be hydrolyzed into isonicotinic acid and phenol, both of which are compounds with known biodegradation pathways.

Sustainable Synthesis of this compound Derivatives

Green chemistry principles, such as maximizing atom economy, using safer solvents, and improving energy efficiency, are increasingly being applied to the synthesis of heterocyclic compounds. For this compound and its derivatives, this involves developing more efficient and environmentally benign reaction protocols.

Modern synthetic methods are also being explored to create the phenyl ester linkage under greener conditions. A sustainable method for producing phenyl esters involves reacting carboxylic acids with diphenyl carbonate in the presence of a catalytic amount of a tertiary amine base under neat (solvent-free) conditions at elevated temperatures. rsc.org This method avoids the use of hazardous solvents and reagents often employed in traditional esterification reactions.

Furthermore, broader green chemistry strategies for the synthesis of pyridine derivatives are highly relevant. These include the use of environmentally friendly solvents like water, ionic liquids, or low-melting sugar mixtures, often in catalyst-free, one-pot reactions. scirp.orgresearchgate.nettandfonline.com Microwave-assisted synthesis is another technique that can significantly shorten reaction times and improve yields, contributing to a more sustainable chemical process. researchgate.net These advanced methods represent potential pathways for the future sustainable production of this compound and its valuable derivatives.

Preclinical and Translational Research Perspectives

In vitro Biological Activity Evaluation

The in vitro biological activity of phenyl isonicotinate (B8489971) and its derivatives has been explored across several therapeutic areas, revealing potential antifungal, anti-inflammatory, and anticancer properties.

Research has highlighted the role of the phenyl isonicotinate moiety in antifungal activity. A study involving a newly synthesized porphyrin derivative, porphyrin-5,10,15,20-tetrayltetrakis(2-methoxybenzene-4,1-diyl) tetraisonicotinate (H2TMIPP), which contains the this compound structure, demonstrated notable efficacy against several human yeast strains. mdpi.com The presence of the this compound moiety is suggested to be a contributor to the observed antifungal effects. mdpi.com The minimum inhibitory concentrations (MIC) and minimum fungicidal concentrations (MFC) were determined against three Candida species, indicating variable sensitivity among the strains. Candida albicans and Candida tropicalis were more sensitive than Candida glabrata. mdpi.com

Table 1: Antifungal Activity of H2TMIPP (containing this compound moiety)

| Fungal Strain | MIC (mg/L) | MFC (mg/L) |

|---|---|---|

| Candida albicans (ATCC 90028) | 1.25 | 2.5 |

| Candida tropicalis (ATCC 66029) | 1.25 | 2.5 |

| Candida glabrata (ATCC 64677) | 5.0 | >5.0 |

Data sourced from MDPI mdpi.com

In the realm of anti-inflammatory research, derivatives of isonicotinic acid have shown significant potential. semanticscholar.org While not this compound itself, a related compound, the isonicotinate of meta-aminophenol, was identified as a highly potent inhibitor of reactive oxygen species (ROS) production by human blood cells. semanticscholar.org This compound exhibited an exceptional half-maximal inhibitory concentration (IC50) value that was eight-fold better than the standard drug, Ibuprofen (B1674241), in the assay. semanticscholar.org

Table 2: In Vitro Anti-inflammatory Activity of an Isonicotinate Derivative

| Compound | IC50 (µg/mL) |

|---|---|

| Isonicotinate of meta-aminophenol | 1.42 ± 0.1 |

| Ibuprofen (Standard) | 11.2 ± 1.9 |

Data sourced from Semantic Scholar semanticscholar.org

Furthermore, various isonicotinate derivatives have been investigated for their antiproliferative effects. Novel 1,2,3-triazole-isonicotinate derivatives have been synthesized and evaluated for their potential as anticancer agents, showing inhibitory activity against the epidermal growth factor receptor (EGFR) and inducing apoptosis in MCF-7 breast cancer cells. tandfonline.com Other studies have shown that organotin(IV) compounds incorporating isonicotinate moieties exhibit significant antiproliferative activity against lung carcinoma (H-157) cell lines and also possess antileishmanial properties. researchgate.net

Cellular Uptake and Distribution Studies

Direct research on the cellular uptake and distribution of this compound is not extensively documented in publicly available literature. However, insights can be drawn from the physicochemical properties of the molecule and studies of related compounds. This compound has a calculated XLogP3 of 2.5, suggesting a moderate degree of lipophilicity which would facilitate passage across cellular membranes nih.gov.

The uptake of small molecules is often influenced by their lipophilicity and interaction with membrane transporters. researchgate.net For structurally related compounds, cellular uptake is a critical determinant of biological activity. researchgate.net The transcellular movement of small anionic molecules, which could be metabolites of this compound, is often mediated by families of transporters such as the Organic Anion Transporter (OAT) family (SLC22). nih.gov These transporters are crucial for the movement of metabolites and drugs across cellular barriers in tissues like the kidney. nih.gov

Studies on nicotinate (B505614) metabolism in plants have identified specific glycosyltransferases and have shown that modified forms of nicotinate are retained within plant cells, indicating that cellular transport mechanisms for the core isonicotinate structure exist in biological systems. oup.com In biomedical research, advanced imaging techniques like phosphorescence lifetime imaging microscopy (PLIM) are employed to visualize the distribution of molecules within single cells, a method that could be applied to study the subcellular localization of this compound or its derivatives. researchgate.net

Pharmacokinetic and Pharmacodynamic Considerations (excluding dosage/administration)

Pharmacokinetics

A primary pharmacokinetic feature of ester compounds like this compound is their susceptibility to hydrolysis by enzymes in the body. It is well-established that isonicotinate esters are rapidly hydrolyzed by blood esterases to yield the corresponding alcohol (in this case, phenol) and isonicotinic acid. fao.org This enzymatic action is a critical step that releases the constituent molecules, which then follow their own metabolic and clearance pathways. fao.org

This rapid hydrolysis has been demonstrated in pharmacokinetic studies of other isonicotinate esters, such as dexamethasone (B1670325) 21-isonicotinate. Following intravenous administration in dogs, the ester is almost completely and rapidly hydrolyzed, making the active dexamethasone component fully available. fao.orgresearchgate.net The rate of this hydrolysis can, however, exhibit species-dependent differences. fao.org The absorption of isonicotinate esters following intramuscular administration can be more variable; for instance, a solution of dexamethasone 21-isonicotinate was absorbed rapidly, while a suspension was not detected in plasma, suggesting a prolonged absorption phase. researchgate.net Analytical techniques such as high-performance liquid chromatography (HPLC) are suitable for conducting pharmacokinetic studies on this compound and its metabolites. sielc.com

Pharmacodynamics

The pharmacodynamic effects of this compound are a consequence of the biological activities of the intact molecule or its hydrolysis products, phenol (B47542) and isonicotinic acid. The in vitro studies detailed previously provide a foundation for the potential pharmacodynamic actions.

The antifungal activity observed with a porphyrin derivative containing the this compound moiety suggests a potential pharmacodynamic effect against fungal pathogens. mdpi.com Similarly, the potent anti-inflammatory activity of related isonicotinates, demonstrated by the inhibition of reactive oxygen species (ROS), points to a possible anti-inflammatory pharmacodynamic profile. semanticscholar.org Furthermore, the antiproliferative and cytotoxic effects shown by various isonicotinate derivatives against cancer cell lines suggest that this class of compounds could exert pharmacodynamic actions relevant to oncology. tandfonline.comresearchgate.net The mechanism for these effects may involve the inhibition of key enzymes and signaling pathways, such as the epidermal growth factor receptor (EGFR). tandfonline.com

Emerging Trends and Future Directions in Phenyl Isonicotinate Research

Development of Novel Phenyl Isonicotinate (B8489971) Derivatives with Enhanced Activities

The core of advancing phenyl isonicotinate research lies in the synthesis of novel derivatives with superior biological activities. Researchers are actively exploring how modifications to the phenyl and isonicotinate moieties can influence the compound's efficacy against various targets.

A significant area of focus has been the development of derivatives with potent antitubercular activity. For instance, studies on isonicotinic acid hydrazide derivatives, which share a core structure with this compound, have shown that the introduction of different substituents can significantly impact their effectiveness against Mycobacterium tuberculosis. colab.wsnih.gov Research on isatin-nicotinohydrazide hybrids has demonstrated that substitutions on the isatin (B1672199) scaffold and the nicotinohydrazide moiety can lead to compounds with potent activity against both susceptible and resistant strains of M. tuberculosis. nih.gov Specifically, increasing the lipophilicity of the isatin scaffold through halogen substitution (Br > Cl) and the presence of a 6-methoxy group on the nicotinohydrazide component were found to be advantageous for antimycobacterial action. nih.gov Conversely, the addition of a bulky 6-phenyl group to the nicotinohydrazide moiety resulted in reduced antitubercular activity, likely due to steric hindrance. nih.gov

Furthermore, the synthesis of novel N-[3-fluoro-4-(morpholin-4-yl)phenyl]thiazol-2-amine derivatives has yielded compounds with significant antibacterial and anticancer activities. researcher.life This highlights the potential of modifying the phenyl ring of isonicotinate-like structures to create derivatives with diverse therapeutic applications. The esterification of niflumic acid and subsequent reactions to form various derivatives, including those containing 1,2,4-triazole (B32235) rings, have also produced compounds with promising anticancer properties by inhibiting VEGFR or EGFR tyrosine kinase activities. pensoft.net

The table below summarizes some of the key findings in the development of novel derivatives.

| Derivative Class | Key Structural Modifications | Observed Enhanced Activities |

| Isatin-Nicotinohydrazide Hybrids | C-5 halogen substitution on isatin; 6-methoxy group on nicotinohydrazide | Potent activity against susceptible and resistant M. tuberculosis |

| N-[3-fluoro-4-(morpholin-4-yl)phenyl]thiazol-2-amine Derivatives | Introduction of a substituted phenylthiazol-2-amine moiety | Potent antibacterial and anticancer activities |

| Niflumic Acid Derivatives | Formation of 1,2,4-triazole rings | Anticancer activity through VEGFR and EGFR kinase inhibition |

Integration of Artificial Intelligence and Machine Learning in this compound Research

The integration of artificial intelligence (AI) and machine learning (ML) is revolutionizing drug discovery and development, and the field of this compound research is no exception. mednexus.orgnih.gov These computational tools are being employed to accelerate the identification of promising drug candidates, predict their biological activities, and optimize their properties. nih.gov

A notable application of ML in this area is the development of predictive models for the antitubercular activity of isonicotinic acid hydrazide derivatives. researchgate.netnih.gov Researchers have used advanced ML methods to build models based on large datasets of known compounds and their activities against the H37Rv strain of M. tuberculosis. nih.gov These models, with high predictive accuracy, can then be used to virtually screen chemical libraries and identify novel compounds with potential anti-TB activity. nih.gov For example, a set of predictive models built using the On-line Chemical Database and Modeling Environment (OCHEM) demonstrated balanced accuracies of 61–78% in 5-fold cross-validation. nih.gov These models were instrumental in designing and identifying seven new compounds that showed activity against both the H37Rv and multidrug-resistant (MDR) Mtb strains. researchgate.netnih.gov

AI algorithms can analyze vast amounts of data, including chemical structures and biological activities, to learn the complex relationships that govern drug-target interactions. nih.gov This enables the in silico design of novel this compound derivatives with enhanced properties, such as improved binding affinity to their target proteins or better pharmacokinetic profiles. nih.gov By leveraging AI and ML, researchers can significantly reduce the time and cost associated with traditional drug discovery methods, allowing for a more efficient exploration of the chemical space around the this compound scaffold. mednexus.org

Exploration of this compound in Neglected Disease Research

Neglected tropical diseases (NTDs) affect billions of people worldwide, yet they receive disproportionately low investment in research and development. dndi.orgnih.gov The exploration of versatile chemical scaffolds like this compound for activity against NTDs represents a promising avenue for new drug discovery. nih.gov

Tuberculosis, while a global health priority, shares many characteristics with NTDs, including its significant impact on impoverished populations and the rise of drug resistance. The proven antitubercular potential of isonicotinic acid derivatives, closely related to this compound, makes this class of compounds a valuable starting point for research into other neglected diseases. nih.govplos.org The mechanisms of action of these compounds, often involving the inhibition of essential enzymes in pathogens, could be transferable to other infectious agents. nih.gov